1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and a nitro group
Preparation Methods
The synthesis of 1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by brominating 1,3-benzodioxole-5-carboxaldehyde.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a Pd-catalyzed C-N cross-coupling reaction.
Introduction of the Nitro Group: The nitro group is added via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Industrial production methods would likely involve optimizing these steps for scale, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE include:
1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]HYDRAZINE HYDROCHLORIDE: This compound shares the benzodioxole ring but differs in its functional groups.
5-BROMO-1,3-BENZODIOXOLE: This simpler compound lacks the pyrazole and nitro groups but shares the benzodioxole core.
METHYL 2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)ACETATE: This compound has a similar benzodioxole ring but differs in its ester functional group.
The uniqueness of 1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H9BrN4O5 |
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Molecular Weight |
369.13 g/mol |
IUPAC Name |
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H9BrN4O5/c13-7-2-10-9(21-5-22-10)1-6(7)3-16-4-8(17(19)20)11(15-16)12(14)18/h1-2,4H,3,5H2,(H2,14,18) |
InChI Key |
NBOUEIIBAMLGLX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C=C(C(=N3)C(=O)N)[N+](=O)[O-])Br |
Origin of Product |
United States |
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